![molecular formula C20H16BrN3O4 B299135 Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B299135.png)
Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, also known as BRD0705, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment.
Mecanismo De Acción
Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate exerts its anticancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. By blocking the activity of BRD4, Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate disrupts the expression of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, it has been found to inhibit tumor growth in mouse models of breast and lung cancer. These findings suggest that Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has the potential to be an effective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is its specificity for cancer cells, which reduces the risk of toxicity and side effects. However, its potency and selectivity may vary depending on the type of cancer and the genetic makeup of the tumor. In addition, its synthesis method is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several areas of future research that could further elucidate the potential of Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate as a cancer therapy. These include:
1. Optimization of the synthesis method to improve yield and purity of the compound.
2. Identification of biomarkers that can predict the response of cancer cells to Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate.
3. Development of combination therapies that can enhance the efficacy of Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate.
4. Investigation of the long-term effects of Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate on normal cells and tissues.
5. Exploration of the potential of Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in other disease areas, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a promising compound with potential applications in cancer treatment. Its ability to selectively target cancer cells and induce apoptosis makes it a promising candidate for the development of targeted cancer therapies. With further research, Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate could become an important tool in the fight against cancer.
Métodos De Síntesis
Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be synthesized using a multistep process that involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate, and finally, esterification with chloroacetyl chloride. The resulting compound is then subjected to further purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This makes it a promising candidate for the development of targeted cancer therapies.
Propiedades
Nombre del producto |
Ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
|---|---|
Fórmula molecular |
C20H16BrN3O4 |
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
ethyl 5-(3-bromophenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H16BrN3O4/c1-2-28-18(26)16-15-17(25)24(14-10-6-9-13(21)11-14)19(27)20(15,23-22-16)12-7-4-3-5-8-12/h3-11,15,23H,2H2,1H3 |
Clave InChI |
LTZMZVNKGSZTKP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299052.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)
![6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299054.png)
![4-[(5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299055.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)


![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![isopropyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299067.png)

![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one](/img/structure/B299073.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299074.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299076.png)